Cas no 930100-93-9 ((4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline)

930100-93-9 structure
Productnaam:(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Chemische en fysische eigenschappen
Naam en identificatie
-
- 930100-93-9
- SCHEMBL1037842
- 2744-08-3
- NENLYAQPNATJSU-DTWKUNHWSA-N
- EN300-7062650
- J-016764
- CIS-DECAHYDROISOQUINOLINE
- (+/-)-cis-decahydroisoquinoline
- AKOS006238382
- rac-(4aR,8aR)-decahydroisoquinoline
- (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
-
- Inchi: 1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1
- InChI-sleutel: NENLYAQPNATJSU-DTWKUNHWSA-N
- LACHT: N1CC[C@@H]2CCCC[C@@H]2C1
Berekende eigenschappen
- Exacte massa: 139.136099547g/mol
- Monoisotopische massa: 139.136099547g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 111
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12Ų
- XLogP3: 2.2
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7062650-0.05g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.05g |
$900.0 | 2025-03-12 | |
Enamine | EN300-7062650-1.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 1.0g |
$1070.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.25g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.25g |
$985.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.5g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.5g |
$1027.0 | 2025-03-12 | |
Enamine | EN300-7062650-0.1g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 0.1g |
$943.0 | 2025-03-12 | |
Enamine | EN300-7062650-10.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 10.0g |
$4606.0 | 2025-03-12 | |
Enamine | EN300-7062650-2.5g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 2.5g |
$2100.0 | 2025-03-12 | |
Enamine | EN300-7062650-5.0g |
rac-(4aR,8aR)-decahydroisoquinoline |
930100-93-9 | 95.0% | 5.0g |
$3105.0 | 2025-03-12 |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline Gerelateerde literatuur
-
David L. Musso,Morris J. Clarke,James L. Kelley,G. Evan Boswell,Grace Chen Org. Biomol. Chem. 2003 1 498
-
2. Ring inversion equilibria in 4-chloro-, 4-bromo-, and 4-methoxy-1-alkylpiperidines in a non-polar solventJudith M. Bailey,Harold Booth,Hatif A. R. Y. Al-Shirayda,Mary L. Trimble J. Chem. Soc. Perkin Trans. 2 1984 737
-
3. Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopyHarold Booth,Judith M. Bailey J. Chem. Soc. Perkin Trans. 2 1979 510
-
4. Synthetic studies on morphine-based analgesics. Intramolecular Diels–Alder approach to 4a-aryldecahydroisoquinolinesSheetal Handa,Keith Jones,Christopher G. Newton J. Chem. Soc. Perkin Trans. 1 1995 1623
-
5. Conformational equilibria due to ring inversion in N-alkyl-cis-decahydroisoquinolinesJudith M. Bailey,Harold Booth,Hatif A. R. Y. Al-Shirayda J. Chem. Soc. Perkin Trans. 2 1984 583
930100-93-9 ((4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline) Gerelateerde producten
- 2679939-04-7(rac-(2R,4R)-2-cyclopropyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)
- 151389-25-2(2-(Piperidin-4-yl)pyrimidine)
- 1807134-15-1(5-(Difluoromethyl)-4-fluoro-3-iodo-2-(trifluoromethyl)pyridine)
- 1805747-91-4(Ethyl 3-(2-(cyanomethyl)-5-methylphenyl)propanoate)
- 2034258-11-0(5-chloro-N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide)
- 1153327-44-6(4-HYDRAZINYL-N-METHYLPYRIDINE-2-CARBOXAMIDE)
- 2287290-31-5(Benzeneacetic acid, 3-(aminomethyl)-α-methyl-, methyl ester)
- 100251-71-6(1-[4-(3-methylbutoxy)phenyl]methanamine hydrochloride)
- 1902985-85-6((3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone)
- 1805966-05-5(2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide)
Aanbevolen leveranciers
pengshengyue
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk